molecular formula C11H15NO3 B11751265 Ethyl 3-[5-(hydroxymethyl)pyridin-2-yl]propanoate

Ethyl 3-[5-(hydroxymethyl)pyridin-2-yl]propanoate

Cat. No.: B11751265
M. Wt: 209.24 g/mol
InChI Key: JUJZHIOTJZWDIL-UHFFFAOYSA-N
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Description

Ethyl 3-[5-(hydroxymethyl)pyridin-2-yl]propanoate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a hydroxymethyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[5-(hydroxymethyl)pyridin-2-yl]propanoate typically involves the reaction of 2-aminopyridine with ethyl acrylate. The reaction is carried out in the presence of anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours under nitrogen protection. The reaction solution is then washed with petroleum ether and concentrated under reduced pressure. The final product is obtained by recrystallization from petroleum ether/ethyl acetate, yielding white flaky crystals .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety. The purification steps may also include additional techniques such as silica gel adsorption to improve the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[5-(hydroxymethyl)pyridin-2-yl]propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

Scientific Research Applications

Ethyl 3-[5-(hydroxymethyl)pyridin-2-yl]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 3-[5-(hydroxymethyl)pyridin-2-yl]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(pyridin-2-ylamino)propanoate
  • Ethyl 3-(pyridin-2-ylthio)propanoate
  • Ethyl 3-oxo-3-(pyridin-2-yl)propanoate

Uniqueness

Ethyl 3-[5-(hydroxymethyl)pyridin-2-yl]propanoate is unique due to the presence of the hydroxymethyl group on the pyridine ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential biological activities .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl 3-[5-(hydroxymethyl)pyridin-2-yl]propanoate

InChI

InChI=1S/C11H15NO3/c1-2-15-11(14)6-5-10-4-3-9(8-13)7-12-10/h3-4,7,13H,2,5-6,8H2,1H3

InChI Key

JUJZHIOTJZWDIL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=NC=C(C=C1)CO

Origin of Product

United States

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